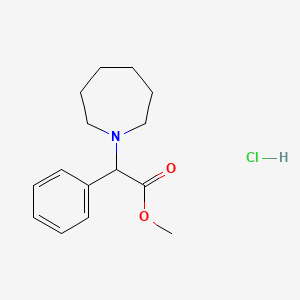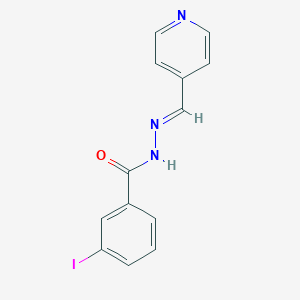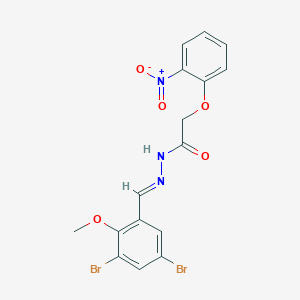
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide
Descripción general
Descripción
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as DBMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBMPA belongs to the class of hydrazones, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to bind to the colchicine-binding site on tubulin, which results in the disruption of microtubule dynamics and the inhibition of cell division. This mechanism of action is similar to that of other microtubule-targeting agents, such as taxanes and vinca alkaloids.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, which contributes to its cytotoxic activity. N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which suggests that it may have antimetastatic properties. In addition, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cell death and for developing new anticancer agents. However, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has some limitations for lab experiments. It is relatively unstable and can decompose over time, which makes it difficult to store and handle. In addition, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has low solubility in water, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. One area of interest is the development of new derivatives of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide with improved pharmacological properties, such as increased solubility and stability. Another area of interest is the investigation of the potential antimetastatic properties of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide and its derivatives. Finally, the use of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide as a tool for studying the mechanisms of cell death and for developing new anticancer agents is an area that warrants further investigation.
Aplicaciones Científicas De Investigación
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as an anticancer agent.
Propiedades
IUPAC Name |
N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N3O5/c1-25-16-10(6-11(17)7-12(16)18)8-19-20-15(22)9-26-14-5-3-2-4-13(14)21(23)24/h2-8H,9H2,1H3,(H,20,22)/b19-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDCQIUYCAOOSD-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-(3-nitrophenyl)acryloyl]amino}(phenyl)acetic acid](/img/structure/B3855323.png)
![3-(2-methylphenyl)-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3855331.png)
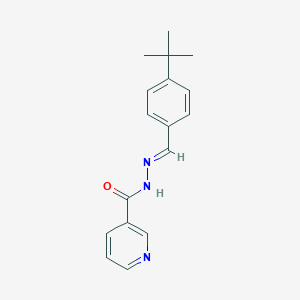
![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3855350.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylpropanamide](/img/structure/B3855353.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855363.png)
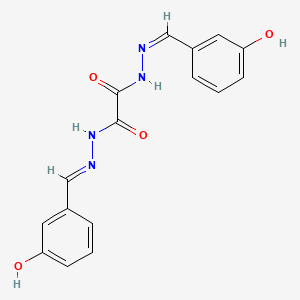
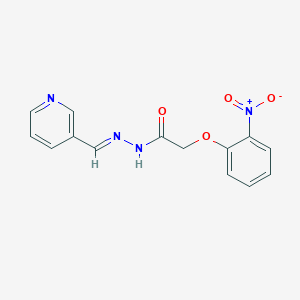
![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3855373.png)
![3-[(4-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3855381.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3855390.png)
![4-{[(4-ethylcyclohexyl)carbonyl]amino}benzoic acid](/img/structure/B3855408.png)
